molecular formula C19H22N6 B13409129 2,2'-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine

2,2'-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine

Cat. No.: B13409129
M. Wt: 334.4 g/mol
InChI Key: LFSQICCVDIAHQT-UHFFFAOYSA-N
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Description

2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] is a chemical compound with the molecular formula C19H22N6 and a molecular weight of 334.418 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

The synthesis of 2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] typically involves the reaction of 1-methyl-1H-benzimidazole with 1,3-dibromopropane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] undergoes various chemical reactions, including:

Scientific Research Applications

2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, leading to the modulation of biological processes. The compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

2,2’-(1,3-Propanediyl)bis[1-methyl-1H-benzimidazol-5-amine] can be compared with other benzimidazole derivatives such as:

    1,3-Dibenzylbenzimidazole: Similar in structure but with different substituents, leading to variations in biological activity.

    1,3-Dimethylbenzimidazole: Another derivative with distinct properties and applications.

    1,3-Diphenylbenzimidazole: Known for its unique chemical and biological characteristics.

Properties

Molecular Formula

C19H22N6

Molecular Weight

334.4 g/mol

IUPAC Name

2-[3-(5-amino-1-methylbenzimidazol-2-yl)propyl]-1-methylbenzimidazol-5-amine

InChI

InChI=1S/C19H22N6/c1-24-16-8-6-12(20)10-14(16)22-18(24)4-3-5-19-23-15-11-13(21)7-9-17(15)25(19)2/h6-11H,3-5,20-21H2,1-2H3

InChI Key

LFSQICCVDIAHQT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)N=C1CCCC3=NC4=C(N3C)C=CC(=C4)N

Origin of Product

United States

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